Pyrene
Overview
Description
Pyrene is a polycyclic aromatic hydrocarbon consisting of four fused benzene rings, resulting in a flat aromatic system. The chemical formula for this compound is C₁₆H₁₀. This yellow-green solid is the smallest peri-fused polycyclic aromatic hydrocarbon, meaning the rings are fused through more than one face. This compound forms during the incomplete combustion of organic compounds and was first isolated from coal tar .
Synthetic Routes and Reaction Conditions:
Indirect Methods: this compound can be synthesized through various indirect methods, including reduced pyrenes, transannular ring closures, and cyclizations of biphenyl intermediates.
Industrial Production Methods:
Coal Tar Distillation: this compound is primarily obtained from coal tar, where it occurs up to 2% by weight.
Types of Reactions:
Reduction: Reduction with sodium yields the radical anion of this compound.
Substitution: this compound is susceptible to halogenation, Diels-Alder additions, and nitration.
Common Reagents and Conditions:
Oxidation: Chromate reagents are commonly used for oxidation reactions.
Reduction: Sodium is used for reduction reactions.
Substitution: Bromine in carbon tetrachloride is used for bromination reactions.
Major Products:
Oxidation: Perinaphthenone and naphthalene-1,4,5,8-tetracarboxylic acid.
Reduction: Radical anion of this compound.
Substitution: Bromothis compound derivatives.
Mechanism of Action
- These intermediates can bind covalently to DNA, forming stable adducts. One notable product is (+)benzo[a]this compound-7,8-dihydrodiol-9,10-epoxide, a potent carcinogen .
- Additionally, this compound activates AhR, which triggers downstream effects. AhR can participate in regulating lipogenesis and lipolysis .
- AhR activation affects lipid metabolism, inflammation, and oxidative stress. It modulates adipogenesis-related factors (e.g., C/EBPα, PPARγ) and inflammatory factors (e.g., NF-κB, TNF-α) .
Mode of Action
Biochemical Pathways
Result of Action
Biochemical Analysis
Biochemical Properties
Pyrene interacts with various biomolecules in its degradation process. For instance, the filamentous soil fungus Trichoderma sp. F03 has been identified to degrade this compound . During the degradation process, metabolites such as benzoic acid, 3-hydroxybenzoic acid, and acetic acid are produced .
Cellular Effects
The effects of this compound on cells are primarily observed in its interaction with various microorganisms. For instance, Trichoderma sp. F03, a filamentous soil fungus, can degrade this compound, thereby reducing its toxicity .
Molecular Mechanism
The molecular mechanism of this compound degradation involves the action of specific enzymes produced by microorganisms. In the case of Trichoderma sp. F03, the fungus degrades this compound into less toxic compounds, including benzoic acid, 3-hydroxybenzoic acid, and acetic acid .
Temporal Effects in Laboratory Settings
In laboratory settings, Trichoderma sp. F03 has been observed to degrade up to 78% of this compound under specific culture conditions . This suggests that the effects of this compound can change over time, depending on the environmental conditions and the presence of degrading organisms.
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models are not mentioned in the available literature, it is known that this compound is a significant environmental contaminant due to its impact on human organs, including the kidney and liver .
Metabolic Pathways
This compound is involved in complex metabolic pathways during its degradation. The filamentous soil fungus Trichoderma sp. F03, for instance, transforms this compound into several metabolites, indicating that this compound undergoes multiple stages of metabolic processing .
Scientific Research Applications
Pyrene and its derivatives have a wide range of applications due to their unique properties:
Materials Science: It is employed in the fabrication of photovoltaic cells and organic light-emitting diodes (OLEDs).
Biology and Medicine:
Comparison with Similar Compounds
Benzo[a]pyrene: Another polycyclic aromatic hydrocarbon with similar properties but higher carcinogenic potential.
Fluoranthene: An isomer of this compound with a five-membered ring, less resonance-stabilized than this compound.
Perothis compound and Terothis compound: Larger polycyclic aromatic hydrocarbons with extended conjugation and unique photophysical properties.
Uniqueness of this compound:
- This compound is unique due to its smaller size and higher resonance stabilization compared to other polycyclic aromatic hydrocarbons. Its fluorescent properties make it valuable in various scientific applications .
Properties
CAS No. |
1228182-40-8 |
---|---|
Molecular Formula |
C16H10 |
Molecular Weight |
218.133 g/mol |
IUPAC Name |
pyrene |
InChI |
InChI=1S/C16H10/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h1-10H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1 |
InChI Key |
BBEAQIROQSPTKN-BZDICNBSSA-N |
impurities |
... The usual contaminant which gives it a yellow color is tetracene. |
SMILES |
C1=CC2=C3C(=C1)C=CC4=CC=CC(=C43)C=C2 |
Isomeric SMILES |
[13CH]1=[13CH][13C]2=[13C]3[13C](=[13CH]1)[13CH]=[13CH][13C]4=[13CH][13CH]=[13CH][13C](=[13C]43)[13CH]=[13CH]2 |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=CC=CC(=C43)C=C2 |
boiling_point |
759 °F at 760 mmHg (EPA, 1998) 394 °C 404.00 °C. @ 760.00 mm Hg 404 °C 759 °F |
Color/Form |
Monoclinic prismatic tablets from alcohol or by sublimation; pure pyrene is colorless Pale yellow plates (from toluene, sublimes) Colorless solid (tetracene impurities give yellow color) |
density |
1.27 at 73.4 °F (EPA, 1998) - Denser than water; will sink 1.271 g/cu cm at 23 °C 1.27 g/cm³ 1.27 at 73.4 °F |
flash_point |
>200.0 °C (>392.0 °F) |
melting_point |
313 °F (EPA, 1998) 150.62 °C 151.2 °C 151 °C 313 °F |
physical_description |
Pyrene is a colorless solid, solid and solutions have a slight blue fluorescence. Used in biochemical research. (EPA, 1998) Dry Powder Colorless solid, but may be yellow from impurities; [Hawley] Solid and solutions have slight blue fluorescence; [Merck Index] Yellow crystalline solid; [MSDSonline] Solid PALE YELLOW OR COLOURLESS SOLID IN VARIOUS FORMS. Colorless solid, solid and solutions have a slight blue fluorescence. |
Related CAS |
41496-25-7 17441-16-6 |
solubility |
less than 1 mg/mL at 72 °F (NTP, 1992) In water, 0.135 mg/L at 25 °C In water, median of 19 measured values from literature: 0.135 mg/L at 24-25 °C (average: 0.128 mg/L) Soluble in ethanol, ethyl ether, benzene, toluene; slightly soluble in carbon tetrachloride Soluble in carbon disulfide, ligroin Partially soluble in organic solvents 0.000135 mg/mL at 25 °C Solubility in water, mg/l at 25 °C: 0.135 |
vapor_pressure |
2.6 mmHg at 392.7 °F ; 6.90 mmHg at 429.4 °F (NTP, 1992) 0.0000045 [mmHg] 4.5X10-6 mm Hg at 25 °C Vapor pressure, Pa at ? °C: 0.08 depends upon the specific compound |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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